REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]([S:7][C:8]2[C:17](=[O:18])[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[C:10](=[N:19][S:20]([C:23]3[S:24][CH:25]=[CH:26][CH:27]=3)(=[O:22])=[O:21])[CH:9]=2)=[N:5][N:4]=[N:3]1.SC1N=CNN=1>>[NH:5]1[C:6]([S:7][C:8]2[C:17](=[O:18])[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[C:10](=[N:19][S:20]([C:23]3[S:24][CH:25]=[CH:26][CH:27]=3)(=[O:21])=[O:22])[CH:9]=2)=[N:2][CH:1]=[N:4]1.[CH3:1][N:2]1[C:6]([S:7][C:8]2[C:17](=[O:18])[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[C:10](=[N:19][S:20]([C:23]3[S:24][CH:25]=[CH:26][CH:27]=3)(=[O:22])=[O:21])[CH:9]=2)=[N:5][N:4]=[N:3]1
|
Name
|
13d
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1N=NN=C1SC1=CC(C2=CC=CC=C2C1=O)=NS(=O)(=O)C=1SC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
SC1=NNC=N1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1N=CN=C1SC1=CC(C2=CC=CC=C2C1=O)=NS(=O)(=O)C=1SC=CC1
|
Name
|
|
Type
|
product
|
Smiles
|
CN1N=NN=C1SC1=CC(C2=CC=CC=C2C1=O)=NS(=O)(=O)C=1SC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 38.8 mg | |
YIELD: PERCENTYIELD | 96.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |